molecular formula C15H19NO4 B1168564 POLYA P(DT)10, NA CAS No. 120927-96-0

POLYA P(DT)10, NA

Cat. No.: B1168564
CAS No.: 120927-96-0
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Description

"POLYA P(DT)10, NA" refers to a polyadenylated RNA-binding compound or methodology involving oligo(dT) sequences. Polyadenylated (PolyA) RNA is a class of RNA molecules with a polyadenine tail, critical for mRNA stability, nuclear export, and translation. The "P(DT)10" component denotes a poly-deoxythymidine (dT) oligonucleotide with a 10-mer length, commonly used to selectively bind PolyA tails via complementary base pairing. This compound is integral to molecular biology techniques such as cDNA library construction, mRNA enrichment, and transcriptome sequencing (e.g., "3+2" full-length transcriptome sequencing ).

The "NA" designation signifies its application in nucleic acid (NA) research, particularly in isolating PolyA RNA from total RNA samples. For instance, magnetic beads coated with oligo(dT) are used to enrich PolyA mRNA, which is then reverse-transcribed into cDNA for downstream analyses . However, this method has limitations in capturing non-PolyA RNA species, such as non-coding RNAs or viral RNAs lacking PolyA tails .

Properties

CAS No.

120927-96-0

Molecular Formula

C15H19NO4

Origin of Product

United States

Preparation Methods

The synthesis of POLYA P(DT)10, NA involves the chemical polymerization of adenine and thymine nucleotides. The process typically includes the following steps:

Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. These methods often involve automated synthesizers and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Hybridization-Driven Reactions

Poly(A)-p(dT)₁₀ complexes form through Watson-Crick base pairing, enabling applications in RNA isolation and sequencing. Key reactions include:

Thermodynamic Stability

  • Annealing : Poly(dT)₁₀ hybridizes with poly(A) tails at 42°C in buffered solutions, with optimal ligation efficiency achieved at 12°C to stabilize short A-T duplexes .

  • Salt Dependence : Hybridization is enhanced in low-salt conditions (0.5× SSC buffer), while high-salt environments (e.g., Tris, phosphate) destabilize interactions .

Ligation and Primer Extension

  • T4 DNA Ligase : Catalyzes covalent bonding between poly(dT)₁₀ and anchor primers (e.g., GCGAGCTCCGCGGCCGCGT₁₂) during poly(A) tail analysis protocols .

  • Reverse Transcription : Poly(dT)₁₀ serves as a primer for Superscript RNase H⁻ reverse transcriptase, generating cDNA from mRNA templates .

Table 1: Hybridization Conditions for Poly(A)-p(dT)₁₀ Complexes

ParameterOptimal ConditionEffect on Reaction EfficiencySource
Temperature42°C (annealing), 12°C (ligation)Stabilizes A-T duplexes
Buffer Composition0.5× SSC, 10 mM ATPEnhances ligase activity
Oligo(dT) Concentration200 ng/μLMaximizes anchor primer binding

Enzymatic Processing

Poly(A)-p(dT)₁₀ interfaces with enzymes involved in mRNA maturation and degradation:

Polyadenylation and Deadenylation

  • Poly(A) Polymerase (PAP) : Adds ~50–200 adenosines to mRNA 3′ ends, regulated by Nab2p and Pab1p in yeast to maintain tails at 40–60 adenosines .

  • Deadenylases : CCR4-NOT and PAN2/3 complexes shorten tails to ~40 adenosines, with kinetics influenced by cellular stress (e.g., heat shock) .

Exonucleolytic Trimming

  • Nuclear Exosome : Trims hyperadenylated (>100 As) tails via Trf5-assisted pathways, preventing export of defective transcripts .

Table 2: Enzymatic Activity on Poly(A) Tail Lengths

Enzyme/ComplexFunctionTail Length OutputSource
PAP + Nab2pPolyadenylation termination50–60 As
CCR4-NOTDeadenylation~40 As
Nuclear Exosome + Trf5Hyperadenylation correction<100 As

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Poly(A)-p(dT)₁₀ scaffolds enable site-specific conjugation of fluorophores or functional groups via Cu(I)-catalyzed "click" chemistry. Reactions proceed faster in aqueous conditions (ΔG = -11.7 kcal/mol) .

  • Mechanism :

    • Cu(I) acetylide formation (pKₐ reduction by ~10 units).

    • Azide coordination to Cu(I), templating C–N bond formation (activation barrier: ~15–19 kcal/mol).

    • Triazole product release post-protolysis .

Oxidative Damage

  • Cu-Phenanthroline complexes conjugated to poly(dT)₁₀ induce sequence-specific DNA cleavage via ROS generation (e.g., superoxide), with minimal off-target effects .

Nanopore Direct RNA Sequencing (DRS)

  • Resolves poly(A) tail lengths (±5 As) and quantifies hyperadenylation (>200 As) in vivo .

  • Key Finding : Heat shock increases median tail length from 40 As to 70 As in S. cerevisiae .

Mass Spectrometry

  • Intact mass analysis confirms poly(A) tail lengths (e.g., 10–150 As) with <5 ppm error, validated across LC-MS platforms .

Table 3: Poly(A) Tail Length Analysis by Nano3P-seq

RNA BiotypeMedian Tail Length (As)ConditionSource
mRNA40–60Steady-state
Histone mRNA0MZT phase
miR-430 targets30–40Post-deadenylation

Scientific Research Applications

POLYA P(DT)10, NA has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of POLYA P(DT)10, NA involves its interaction with complementary nucleic acid sequences. The polyadenine and decathymidylic acid sequences can hybridize with complementary RNA or DNA strands, forming stable double-stranded structures. This hybridization can affect various cellular processes, including mRNA stability, translation, and localization .

Comparison with Similar Compounds

Comparison with Similar Compounds/Methodologies

Oligo(dT)-Based vs. Non-Oligo(dT) RNA Capture Methods
Property POLYA P(DT)10, NA Random Hexamers RICK Technology
Target RNA PolyA RNA All RNA (non-specific) Non-PolyA RNA & total RNA
Specificity High (PolyA-specific) Low Moderate (broad-spectrum)
Efficiency ~90% PolyA capture Variable (depends on input) 69.2% specificity for non-PolyA RBPs
Key Applications mRNA-seq, cDNA synthesis Whole-transcriptome analysis Non-PolyA RNA-protein interactome studies
Limitations Excludes non-PolyA RNA High background noise Requires chemical crosslinking

Key Findings :

  • Specificity: this compound outperforms random hexamers in PolyA RNA isolation but fails to capture non-PolyA species, which constitute ~6.05% of transcriptomic signals in RICK datasets .
  • Efficiency: Oligo(dT) methods achieve ~90% PolyA RNA enrichment , while RICK technology identifies 295 proteins specifically binding non-PolyA RNA, 69.2% of which overlap with PolyA-deficient datasets .
  • Technical Bias: Oligo(dT)-based methods introduce bias in transcriptomic analyses by excluding non-PolyA RNAs, as validated by RT-qPCR and RNA-seq .
Comparison with Other PolyA-Binding Compounds

lists boronic acid derivatives (e.g., (3-Bromo-5-chlorophenyl)boronic acid) with structural similarities but distinct applications. Unlike this compound, these compounds are small molecules with logP values ranging from 0.0 to 2.15 and are used in organic synthesis rather than nucleic acid isolation .

Q & A

Q. How do POLYA’s limitations in capturing non-polyadenylated RNAs impact the study of circular RNAs (circRNAs) in neurodegenerative disease models?

  • Methodological Answer : CircRNAs often lack polyA tails, making POLYA unsuitable. Combine POLYA with RNase R treatment to enrich circRNAs or use ribodepletion protocols. Validate via divergent primer PCR and correlate findings with orthogonal datasets (e.g., nanopore sequencing) .

Q. Tables for Key Protocol Comparisons

Parameter This compoundACCESS Exome-Capture
Target Regions PolyA+ mRNA, 5’/3’ UTRsExonic regions
SNV Detection Efficiency Lower in coding regions10% higher in coding SNVs
Best Use Case UTR analysis, isoformsCoding variant discovery
Input RNA Requirements 100 ng (high-quality)50 ng (degraded acceptable)

Adapted from and methodological best practices .

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